![molecular formula C21H17ClN2O2 B2587167 1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one CAS No. 1005300-82-2](/img/structure/B2587167.png)
1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinones, which are known for their diverse biological activities. In
Scientific Research Applications
Novel Synthon for Heterocycles Synthesis
Katritzky et al. (2000) introduced a novel three-carbon synthon for the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and other heterocycles, indicating a general and efficient approach for heterocyclizations and benzannelations. This research demonstrates the versatility of synthons in constructing complex molecules with potential applications in drug discovery and material science (Katritzky et al., 2000).
Crystal Structure Analysis
Vishnupriya et al. (2014) explored the crystal structure of a compound closely related to the target molecule, revealing the dihedral angles between the central pyridine ring and the pendant rings. This study underscores the importance of crystallography in understanding molecular conformation and its implications in material and pharmaceutical sciences (R. Vishnupriya et al., 2014).
Vapour Phase Chemistry
Nierop and Louw (2010) discussed the vapor-phase chemistry of arenes, presenting a method for the cyanation of benzene derivatives. This work has implications for industrial chemistry, particularly in developing more efficient processes for synthesizing organic compounds (K. Nierop, R. Louw, 2010).
Palladacycles in Catalysis
Singh et al. (2017) reported on palladacycles with indole cores, highlighting their synthesis and application as catalysts in coupling reactions. This research contributes to the field of catalysis, offering new avenues for the development of efficient and selective catalysts (M. Singh et al., 2017).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-9-3-1-7-16(18)14-23-12-5-8-17(20(23)25)21(26)24-13-11-15-6-2-4-10-19(15)24/h1-10,12H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAQPWMAOVKFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.